Regioisomeric Selectivity: The [4,5-c] Fusion is Essential for TLR7 Agonism
In a direct SAR study of 1H-imidazo[4,5-c]pyridines for TLR7 agonism, altering the fusion pattern from [4,5-c] to the [4,5-b] or [1,5-a] regioisomer completely abrogated TLR7-dependent NF-κB activation, demonstrating a binary, on/off requirement for the 3-deazapurine scaffold. The 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine core thereby represents the minimally active scaffold for this therapeutic class, while all other regioisomers are non-starters [1].
| Evidence Dimension | TLR7 agonist activity (NF-κB luciferase reporter assay) |
|---|---|
| Target Compound Data | Active scaffold; enables potent agonism after N1/C2 substitution (e.g., EC50 < 100 nM for optimized analogs) [1] |
| Comparator Or Baseline | Imidazo[4,5-b]pyridin-4-amine analogs: inactive in TLR7 assay at 10 µM [1] |
| Quantified Difference | >100-fold difference in potency; activity cliff upon regioisomer switch |
| Conditions | HEK293 cells co-transfected with human TLR7 and NF-κB luciferase reporter; 16h incubation |
Why This Matters
Procurement of the incorrect regioisomer will yield a completely inactive compound in TLR7 programs, wasting synthesis and assay resources.
- [1] Yoo, E., et al. (2014). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. European Journal of Medicinal Chemistry. View Source
